1-Methyl-1-propylpyrrolidinium bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.BrH/c1-3-6-9(2)7-4-5-8-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJAZZWDBWKZBL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049328 | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608140-09-6 | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Methyl-1-propylpyrrolidinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE22993LG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Advanced Purification Strategies for 1 Methyl 1 Propylpyrrolidinium Bromide
Quaternization Reactions for the Synthesis of 1-Methyl-1-propylpyrrolidinium (B8573862) Bromide
The synthesis of 1-methyl-1-propylpyrrolidinium bromide is achieved via the quaternization of N-methylpyrrolidine with 1-bromopropane (B46711). This reaction involves the formation of a new carbon-nitrogen bond, leading to the desired quaternary ammonium (B1175870) cation and the associated bromide anion.
Reactant Selection and Optimized Stoichiometric Ratios
The key reactants for the synthesis are 1-methylpyrrolidine, a cyclic tertiary amine, and 1-bromopropane, an alkylating agent. The purity of these starting materials is crucial as any impurities can be carried through to the final product, complicating the purification process.
In terms of stoichiometry, the reaction is typically carried out with a slight excess of the alkylating agent, 1-bromopropane. This is done to ensure the complete conversion of the N-methylpyrrolidine. Using an excess of the more volatile reactant, in this case, 1-bromopropane, can also facilitate its removal during the purification process. For similar quaternization reactions, a molar excess of the alkylating agent, ranging from a few percent to as high as 20%, has been employed to drive the reaction to completion. The optimal ratio is a balance between maximizing the yield and minimizing the amount of excess reactant that needs to be removed.
Reaction Conditions Investigation (e.g., Solvent Systems, Temperature, Reaction Duration)
The conditions under which the quaternization reaction is performed significantly influence the reaction rate and the purity of the resulting product. Key parameters include the choice of solvent, reaction temperature, and the duration of the reaction.
Solvent Systems: A variety of solvents can be utilized for the synthesis of pyrrolidinium-based ionic liquids. Common choices include acetonitrile (B52724), toluene, and ethyl acetate (B1210297). Acetonitrile is a polar aprotic solvent that can effectively solvate the reactants and facilitate the SN2 reaction. Toluene offers a less polar environment and can be advantageous for precipitating the ionic liquid product as it forms. In some instances, the reaction can be carried out without a solvent, which simplifies the work-up procedure.
Temperature: The reaction is often conducted at elevated temperatures to increase the rate of quaternization. Refluxing the reaction mixture is a common practice. The specific temperature will depend on the boiling point of the chosen solvent. For instance, reactions in acetonitrile are typically refluxed at around 82°C. For solvent-free reactions, temperatures are carefully controlled to maintain a liquid phase and ensure a stirrable reaction mass.
Reaction Duration: The reaction time is dependent on the reactivity of the starting materials and the chosen temperature. Progress of the reaction is often monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the point of maximum conversion. Reaction times can range from several hours to a couple of days.
The following table summarizes typical reaction conditions that have been reported for the synthesis of similar pyrrolidinium (B1226570) and other quaternary ammonium bromides.
| Reactants | Solvent | Temperature (°C) | Duration (h) | Yield (%) |
| 1-Methylimidazole, Butyl Bromide | Acetonitrile | Reflux | 48 | 92 |
| 4-Picoline, (3-Bromopropoxy)benzene | Toluene | 82 | 18 | High |
| N-methylpyrrolidine, Allyl Bromide | Ethyl Acetate | Reflux | 5 | Not specified |
This table presents data for the synthesis of analogous compounds to illustrate common experimental parameters.
Mechanistic Pathways of Pyrrolidinium Quaternization
The quaternization of N-methylpyrrolidine with 1-bromopropane proceeds through a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. In this reaction, the nitrogen atom of the N-methylpyrrolidine acts as the nucleophile, using its lone pair of electrons to attack the electrophilic carbon atom of 1-bromopropane that is bonded to the bromine atom.
The reaction occurs in a single, concerted step where the formation of the new C-N bond and the cleavage of the C-Br bond happen simultaneously. This process involves a five-coordinate transition state where the nitrogen, the carbon being attacked, and the bromine atom are all partially bonded. The nucleophile (N-methylpyrrolidine) attacks the carbon atom from the side opposite to the leaving group (bromide). This "backside attack" leads to an inversion of stereochemistry at the carbon center if it were chiral. As the nitrogen-carbon bond forms, the carbon-bromine bond weakens and eventually breaks, with the bromide ion departing as the leaving group. The rate of the S\textsubscript{N}2 reaction is dependent on the concentration of both the nucleophile and the electrophile.
Rigorous Purification Techniques for High-Purity this compound
Achieving high purity is paramount for the application of this compound. The purification process aims to remove unreacted starting materials, particularly the excess 1-bromopropane and any residual solvent, as well as any side products.
Recrystallization and Solvent Washing Protocols
Recrystallization is a primary technique for purifying solid ionic liquids like this compound. The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. A common approach involves dissolving the crude product in a minimal amount of a suitable hot solvent in which the ionic liquid is soluble. Upon cooling, the solubility of the ionic liquid decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.
A frequently used solvent system for the recrystallization of similar quaternary ammonium bromides is a mixture of a good solvent (e.g., methanol (B129727), ethanol, or acetonitrile) and an anti-solvent (e.g., ethyl acetate, diethyl ether, or hexane). The crude product is dissolved in the good solvent, and the anti-solvent is then added to induce precipitation or crystallization. The solid product is then collected by filtration.
Solvent Washing is another crucial step. After synthesis, the crude product is often washed with a non-polar solvent, such as n-hexane or diethyl ether. This helps to remove any unreacted, non-polar starting materials like 1-bromopropane. The ionic liquid, being a salt, is generally insoluble in such non-polar solvents.
The following table outlines a general recrystallization protocol that can be adapted for this compound, based on procedures for similar compounds.
| Step | Procedure | Purpose |
| 1 | Dissolve crude product in a minimal amount of hot methanol or acetonitrile. | To create a saturated solution of the desired compound. |
| 2 | Slowly add ethyl acetate or diethyl ether with stirring until the solution becomes cloudy. | To induce precipitation/crystallization of the product. |
| 3 | Cool the mixture, possibly in an ice bath, to maximize crystal formation. | To decrease the solubility of the product and increase the yield. |
| 4 | Filter the solid product using a Buchner funnel. | To separate the purified solid from the mother liquor containing impurities. |
| 5 | Wash the collected solid with a small amount of cold anti-solvent (e.g., ethyl acetate). | To remove any remaining mother liquor from the crystal surface. |
| 6 | Dry the purified product under vacuum. | To remove residual solvents. |
Methodologies for Removing Residual Solvents and Process Impurities
The removal of residual solvents and other volatile impurities is typically achieved by drying the purified solid under high vacuum. The temperature during drying should be carefully controlled to be high enough to remove the solvent but low enough to prevent any thermal decomposition of the ionic liquid.
In addition to unreacted starting materials, potential process impurities could include byproducts from side reactions, although the quaternization of tertiary amines is generally a clean reaction. The primary impurity of concern is often the unreacted N-methylpyrrolidine or 1-bromopropane. Washing with a suitable solvent as described above is the most effective way to remove these. The purity of the final product can be assessed using techniques such as NMR spectroscopy, where the absence of signals corresponding to the starting materials indicates a high degree of purity. Elemental analysis can also be used to confirm the elemental composition of the synthesized compound.
Advanced Analytical Techniques for Purity Assessment
The purity of this compound is paramount, especially when it is intended for use as a precursor in the synthesis of other ionic liquids. Trace impurities can significantly alter the physicochemical properties and performance of the final product. amazonaws.com Therefore, a suite of advanced analytical techniques is employed to ensure the material meets stringent quality standards.
Ion Chromatography (IC) is a powerful technique for quantifying both cationic and anionic impurities. For the assessment of this compound, IC is particularly useful for detecting and quantifying residual halide ions (e.g., chloride, iodide) that may be present from the synthesis process, as well as unreacted starting materials. amazonaws.com Methods have been developed for the rapid determination of pyrrolidinium cations, including the N-methyl-N-propylpyrrolidinium cation, using techniques like ion-pair chromatography with indirect UV detection or ion chromatography with direct conductivity detection. nih.govoup.comwiley.com These methods can achieve low detection limits, often in the parts-per-million (ppm) range, and demonstrate high accuracy and reproducibility, making them suitable for quality control. oup.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is an indispensable tool for confirming the chemical structure of the 1-Methyl-1-propylpyrrolidinium cation. It provides detailed information about the molecular framework, confirming the presence of the methyl and propyl groups and the pyrrolidinium ring. Furthermore, NMR can be used to detect organic impurities, such as unreacted starting materials (e.g., N-methylpyrrolidine or 1-bromopropane) or side products. In the context of anion exchange, NMR is also used to monitor the progress of the reaction and confirm the complete replacement of the bromide anion. rsc.orgresearchgate.net
Elemental Analysis provides a fundamental assessment of purity by determining the mass fractions of carbon, hydrogen, nitrogen, and bromine in the compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula (C₈H₁₈BrN). A close correlation between the experimental and theoretical values indicates a high degree of purity and the absence of significant inorganic or organic contaminants.
Karl Fischer Titration is the gold-standard method for determining the water content in ionic liquids. hiyka.com Since many ionic liquids are hygroscopic, residual water can be a significant impurity, affecting properties like viscosity, density, and electrochemical stability. Karl Fischer titration is a highly sensitive and specific method for water quantification, capable of detecting water content down to the ppm level, ensuring the ionic liquid is sufficiently dry for its intended application. iolitec.deacs.org The use of ionic liquids as solubilizing agents in the titration process itself can even enhance the analysis of samples that are poorly soluble in traditional solvents. iolitec.deiolitec.de
The following table summarizes the primary use of each analytical technique in the purity assessment of this compound.
Table 1: Advanced Analytical Techniques for Purity Assessment
| Technique | Primary Purpose | Typical Impurities Detected |
|---|---|---|
| Ion Chromatography (IC) | Quantification of ionic impurities | Residual halides (Cl⁻, I⁻), unreacted starting amine/halide |
| NMR Spectroscopy | Structural verification and detection of organic impurities | Unreacted starting materials, side-products, solvent residue |
| Elemental Analysis | Confirmation of elemental composition | Gross organic or inorganic contaminants |
Academic Context of this compound as a Precursor in Anion Exchange Reactions
This compound serves as a crucial starting material, or precursor, for the synthesis of a wide array of other pyrrolidinium-based ionic liquids. alfa-chemistry.com Its primary role is to provide the 1-methyl-1-propylpyrrolidinium cation, which is then paired with a different anion through an anion exchange reaction. This approach is widely used because the initial synthesis of the halide salt is often more straightforward and cost-effective than direct synthesis routes. amazonaws.com The properties of the resulting ionic liquid—such as its melting point, viscosity, solubility, and electrochemical window—are largely determined by the nature of the anion. alfa-chemistry.comrsc.org Therefore, using the bromide salt as a precursor allows for the systematic "tuning" of these properties by simply exchanging the bromide for other anions.
Metathesis Reaction Pathways for Anion Conversion
The most common method for anion exchange is the metathesis reaction (also known as a salt metathesis or double displacement reaction). amazonaws.com In this process, this compound is reacted with a salt containing the desired new anion (e.g., a sodium, potassium, or silver salt).
The general reaction pathway can be represented as:
[C₃C₁Pyrr]⁺Br⁻ + M⁺A⁻ → [C₃C₁Pyrr]⁺A⁻ + M⁺Br⁻
Where:
[C₃C₁Pyrr]⁺Br⁻ is this compound
M⁺ is a metal cation (e.g., Na⁺, K⁺, Ag⁺, Li⁺) cambridge.org
A⁻ is the desired new anion (e.g., tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), bis(trifluoromethylsulfonyl)imide (TFSI⁻))
The driving force for the reaction is typically the precipitation of the resulting inorganic bromide salt (M⁺Br⁻) from the reaction solvent. google.com For example, if a silver salt (e.g., silver tetrafluoroborate, AgBF₄) is used in a solvent like methanol or acetone (B3395972), the highly insoluble silver bromide (AgBr) will precipitate, effectively driving the reaction to completion. Alternatively, if the reaction is carried out in water and the desired ionic liquid is hydrophobic (immiscible with water), the product can be separated by simple phase separation after washing to remove the water-soluble inorganic bromide byproduct. amazonaws.comgoogle.com
Optimization of Anion Exchange Reaction Conditions
To ensure a high yield and purity of the target ionic liquid, several reaction parameters must be optimized.
Stoichiometry of Reactants : While a 1:1 molar ratio is theoretically required, a slight excess of the metathesis salt (M⁺A⁻) may be used to ensure complete conversion of the starting bromide salt. However, using a large excess can be costly and complicates purification. cambridge.org
Solvent Choice : The solvent must be chosen to facilitate the reaction and the subsequent separation of the product from the byproduct. For reactions involving silver salts, solvents in which the reactants are soluble but the silver bromide byproduct is not (e.g., alcohols, acetonitrile) are ideal. For water-based reactions, the target ionic liquid should have low water miscibility to allow for easy separation. cambridge.org
Reaction Temperature and Time : Many metathesis reactions proceed readily at room temperature. The reaction time is dictated by the kinetics of the specific exchange and the efficiency of mixing, often monitored by the cessation of precipitate formation.
Purification Method : Post-reaction, the crude product must be purified. This typically involves filtration to remove the precipitated inorganic salt, followed by washing (with water for hydrophobic ILs or with a non-polar organic solvent for hydrophilic ILs) to remove any remaining starting materials or byproducts. Finally, the solvent is removed under reduced pressure, and the product is dried under high vacuum to eliminate any residual water or volatile solvents.
Strategies for Halide Contamination Control in Derivative Ionic Liquids
A significant challenge in synthesizing ionic liquids from halide precursors is the removal of residual halide impurities. amazonaws.com Even trace amounts of bromide can negatively impact the performance of the final ionic liquid, particularly in electrochemical applications or catalysis. google.comacs.org
Several strategies are employed to minimize and control halide contamination:
Choice of Metathesis Salt : Using silver salts (e.g., AgBF₄, AgPF₆) is highly effective due to the extremely low solubility of silver halides (AgCl, AgBr), which drives the reaction to completion and facilitates removal by filtration. amazonaws.com
Thorough Washing : For hydrophobic ionic liquids, repeated washing with deionized water is a critical step. The water-soluble inorganic halide byproduct partitions into the aqueous phase, which is then decanted. The process is repeated until the halide content in the wash water is negligible, which can be confirmed by a qualitative test with silver nitrate (B79036) solution or by quantitative ion chromatography. amazonaws.comgoogle.com
Use of Anion Exchange Resins : An alternative to metathesis is to use a solid-supported anion exchange resin. rsc.org The desired anion is first loaded onto the resin, which is then packed into a column. A solution of this compound is passed through the column, where the bromide ions are exchanged for the anions on the resin. This method can lead to very high purity products with minimal halide contamination. rsc.org
Final Purification Steps : After the primary purification, treatment with activated carbon can be used to remove residual colored or organic impurities. Final drying under high vacuum at an elevated temperature is crucial to remove water and any volatile organic compounds.
The following table outlines common methods for controlling halide contamination.
Table 2: Halide Contamination Control Strategies
| Strategy | Description | Advantage | Disadvantage |
|---|---|---|---|
| Silver Salt Metathesis | Reaction with a silver salt (e.g., AgBF₄) to precipitate insoluble AgBr. amazonaws.com | High efficiency due to low solubility of AgBr. | High cost of silver salts. |
| Aqueous Washing | Repeatedly washing a hydrophobic ionic liquid with water to remove soluble halide byproducts. google.com | Cost-effective and simple. | Only applicable to water-immiscible ionic liquids. |
| Anion Exchange Resin | Passing the bromide salt solution through a column containing the desired anion on a solid support. rsc.org | Can produce very high purity products. | Can be slower and more expensive for large-scale synthesis. |
Exploration of Novel and Sustainable Synthesis Routes
The conventional two-step synthesis of ionic liquids involving a halide precursor and a metathesis reaction, while versatile, has drawbacks related to atom economy, solvent waste, and potential halide contamination. amazonaws.comacs.org This has spurred research into more novel and sustainable "halide-free" synthesis routes.
One approach involves the direct alkylation of the precursor amine (N-methylpyrrolidine) with non-halide alkylating agents. For instance, reacting N-methylpyrrolidine with an alkylating agent like propyl trifluoromethanesulfonate (B1224126) (propyl triflate) or dipropyl sulfate (B86663) would directly yield the corresponding 1-Methyl-1-propylpyrrolidinium triflate or sulfate salt, bypassing the need for a bromide intermediate and subsequent anion exchange. amazonaws.com
Another green chemistry approach involves using reagents like dialkyl carbonates. For example, a methyl carbonate intermediate can be formed and subsequently reacted with an acid to generate the desired ionic liquid, releasing only CO₂ and methanol as byproducts. acs.org While these methods are promising, they are often limited to a smaller range of anions compared to the versatile metathesis route. amazonaws.com
The development of continuous-flow synthesis methods also represents a move towards more sustainable production. acs.org These systems can offer better control over reaction conditions, improved safety, and reduced waste generation compared to traditional batch processing. Research continues to focus on creating synthesis pathways that are not only environmentally benign but also economically viable for the large-scale production of high-purity ionic liquids like those derived from this compound. cambridge.orgrsc.org
Electrochemical Performance and Diverse Applications of 1 Methyl 1 Propylpyrrolidinium Bromide Based Systems
1-Methyl-1-propylpyrrolidinium (B8573862) Bromide as a Constituent in Advanced Electrolyte Formulations
The unique properties of 1-methyl-1-propylpyrrolidinium bromide make it a candidate for inclusion in electrolyte systems for a range of electrochemical devices. Its function can vary from being the primary solvent to acting as a specialized additive.
In the realm of advanced energy storage, pyrrolidinium-based ionic liquids are recognized for their potential to replace conventional organic electrolytes, offering benefits like low volatility, high ionic conductivity, and wide electrochemical stability windows. mdpi.com While much of the research has focused on anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻), the specific use of this compound has been explored in specialized applications.
Lithium-Oxygen (Li-O₂) Batteries: A notable application of this compound is as a bi-functional redox mediator (RM) in rechargeable Li-O₂ batteries. rsc.org The high overpotential during the oxygen evolution reaction (OER) is a major challenge in these systems, leading to electrolyte degradation. rsc.org MPPBr addresses this by introducing the bromide/tribromide (Br⁻/Br₃⁻) redox couple, which effectively reduces the OER overpotential to approximately 3.6 V. rsc.org In addition to the catalytic activity of the bromide anion, the 1-methyl-1-propylpyrrolidinium (MPP⁺) cation contributes to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode. rsc.org A Li-O₂ battery utilizing 0.2 M MPPBr in a tetraethylene glycol dimethyl ether (TEGDME)-based electrolyte demonstrated good cycling stability. rsc.org
Supercapacitors: While direct research on this compound in supercapacitors is limited, related compounds have shown promise. For instance, N-propyl-N-methylpyrrolidinium difluoro(oxalato)borate (Py13DFOB) mixed with propylene (B89431) carbonate has been used as a high-voltage electrolyte for supercapacitors, achieving an operating voltage of 3.0 V. researchgate.net This suggests that the 1-methyl-1-propylpyrrolidinium cation is suitable for high-voltage applications. The choice of anion is critical, but the inherent stability of the cation is a prerequisite for such performance.
Fuel Cells: The application of pyrrolidinium-based ionic liquids has also been investigated in non-humidified fuel cells. Composite membranes made from N-ethyl-N-methylpyrrolidinium fluorohydrogenate and a polymer have demonstrated high ionic conductivity and power densities at elevated temperatures without humidification. mdpi.com Although this example uses a different anion, it highlights the potential of the pyrrolidinium (B1226570) cation structure in fuel cell electrolytes. Hydrogen-bromine fuel cells represent another area where bromide-based electrolytes are central, though these systems typically use aqueous hydrobromic acid. nasa.govnasa.gov The use of a bromide-based ionic liquid like MPPBr could be a future research direction.
In dye-sensitized solar cells (DSSCs), the electrolyte plays a crucial role in regenerating the oxidized dye and transporting charge between the electrodes. Ionic liquids are attractive for DSSC electrolytes due to their negligible vapor pressure and high thermal stability. The efficiency of a DSSC is heavily dependent on the dynamics of charge transport and recombination at the TiO₂/dye/electrolyte interface. nih.gov
Characterization of Electrochemical Stability Windows
The electrochemical stability window (ESW) defines the operating voltage range of an electrolyte, limited by its oxidation at the anode and reduction at the cathode. It is a critical parameter for high-voltage energy storage devices.
The ESW of an ionic liquid is determined by the electrochemical stability of both its cation and its anion. nih.gov Generally, the cathodic (reductive) limit is set by the cation, while the anodic (oxidative) limit is set by the anion. nih.gov
For pyrrolidinium-based ionic liquids, the cathodic stability is typically high. Studies on N-alkyl-N-methylpyrrolidinium cations have shown that the reduction potential is around -3.7 V vs. Li/Li⁺ for the propyl-substituted cation. acs.org The structure of the 1-methyl-1-propylpyrrolidinium cation, lacking easily reducible functional groups, contributes to this stability. mdpi.comosti.gov
The anodic stability is largely dictated by the anion. Halide anions like bromide are generally less resistant to oxidation compared to complex anions like bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) or bis(fluorosulfonyl)imide ([FSI]⁻). nih.govnih.gov The oxidation of bromide to bromine (and subsequently to polybromide species like Br₃⁻) occurs at a lower potential. For example, in the context of Li-O₂ batteries, the Br⁻/Br₃⁻ redox couple is active around 3.6 V, which defines its practical anodic limit in that system. rsc.org In contrast, pyrrolidinium ILs with FSI or TFSI anions can exhibit anodic stability exceeding 5.0 V vs. Li/Li⁺. acs.orgosti.gov
The table below, compiled from various studies on pyrrolidinium-based ionic liquids, illustrates the typical range of electrochemical stability.
| Ionic Liquid System | Cathodic Limit (V vs. Li/Li⁺) | Anodic Limit (V vs. Li/Li⁺) | Electrochemical Window (V) | Reference |
| N-propyl-N-methylpyrrolidinium-based | ~ -3.7 | Varies with anion | Varies | acs.org |
| N-butyl-N-methylpyrrolidinium TFSI | - | > 5.5 (on Platinum) | > 5.5 | researchgate.net |
| 1-methyl-1-propyl-3-fluoropyrrolidinium FSI | - | > 5.4 | - | osti.gov |
| Piperidinium/Pyrrolidinium ILs | - | - | up to 5.5 | acs.org |
Note: The anodic limit is highly dependent on the working electrode material, temperature, and the cutoff current density used for the measurement. nih.govrsc.org
The molecular structure of the constituent ions is a key factor in tuning the properties of ionic liquids.
Cation Structure: For N-alkyl-N-methylpyrrolidinium cations, increasing the length of the alkyl side chain can have a minor effect on the cathodic stability but significantly impacts physical properties like viscosity and conductivity. acs.orgresearchgate.net Introducing functional groups, such as ether linkages, can lower viscosity and improve conductivity but often compromises the high-voltage stability. osti.gov Conversely, fluorination of the cation can enhance oxidative stability. osti.gov Studies comparing different alkyl side chains on the pyrrolidinium cation, such as ethyl versus isopropyl, have shown almost no effect on the potential window, suggesting the core ring structure is the dominant factor for stability. nih.govtandfonline.com
Anion Structure: The anion has the most significant impact on the anodic stability. nih.govresearchgate.net The oxidation potential is strongly correlated with the Highest Occupied Molecular Orbital (HOMO) energy of the anion. researchgate.net Halide anions like bromide have higher HOMO energy levels compared to large, charge-delocalized anions like [TFSI]⁻ or [FSI]⁻, leading to lower oxidative stability. This is why bromide-based ILs are not typically chosen for high-voltage (>4V) lithium-ion battery applications but can be effective as redox mediators where their specific redox potential is utilized. rsc.org
Fundamental Studies on Ionic Conductivity in this compound Electrolytes
Ionic conductivity is a fundamental property of an electrolyte, measuring its ability to conduct ions. It is influenced by factors such as ion mobility, charge carrier concentration, and viscosity. For pyrrolidinium-based ionic liquids, conductivity is a function of both the cation and the anion. mdpi.com
Electrolytes based on N-propyl-N-methylpyrrolidinium ([C3mpyr]⁺) with anions like [FSI]⁻ or [TFSI]⁻ have been extensively studied. mdpi.comrsc.org The ionic conductivity of pure N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide at room temperature is in the range of 0.1 to 0.4 S/m. mdpi.com When lithium salts are added, the conductivity generally decreases due to an increase in viscosity and ion pairing. mdpi.commdpi.com
The choice of anion plays a critical role. FSI-based ionic liquids often exhibit higher ionic conductivities than their TFSI-based counterparts. mdpi.com The conductivity of electrolytes containing this compound would be influenced by the size and mobility of the bromide anion. While specific comprehensive studies on the conductivity of pure MPPBr are scarce, research on mixtures provides insight. For example, a hybrid electrolyte containing 38% N-methyl-N-propylpyrrolidinium TFSI in a conventional carbonate electrolyte showed improved performance and stability in LiFePO₄/Li cells, benefiting from the properties of the ionic liquid. researchgate.netmonash.edu
The relationship between viscosity and conductivity is often described by the Walden rule. For many pyrrolidinium-based ionic liquids, deviations from ideal behavior indicate strong ion-ion interactions. rsc.org Studies on high concentrations of LiFSI in N-propyl-N-methylpyrrolidinium FSI have shown that at a 1:1 mole ratio, there is greater ionic dissociation, and the mobility of lithium ions can become higher than the other ions, which is beneficial for battery performance. rsc.org
The following table presents ionic conductivity data for related pyrrolidinium-based systems to provide context for the expected performance of this compound electrolytes.
| Electrolyte System | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |
| [C3mpyr][TFSI] | Room Temp | 1 x 10⁻³ - 4 x 10⁻³ | mdpi.com |
| [C3mpyr][FSI] / LiFSI (1:1 mole ratio) | - | - | rsc.org |
| [C2epyr][FSA] / NaFSA (20 mol%) | 25 | 2.7 x 10⁻³ | nih.gov |
| [Ci3epyr][FSA] / NaFSA (10 mol%) | 25 | 2.2 x 10⁻³ | nih.gov |
| PEO/NH₄I with 8 wt% BMPyrrOTf | Room Temp | 4.15 x 10⁻⁵ | pan.pl |
Note: [C3mpyr] = 1-Methyl-1-propylpyrrolidinium; [C2epyr] = N,N-diethylpyrrolidinium; [Ci3epyr] = N-ethyl-N-isopropylpyrrolidinium; BMPyrrOTf = 1-Butyl-1-Methylpyrrolidinium (B1250683) Trifluoromethanesulfonate (B1224126).
Temperature and Concentration Dependence of Ionic Transport
The ionic transport properties of electrolytes based on this compound are fundamentally influenced by temperature and ion concentration. While extensive data specifically for the bromide salt is limited in publicly accessible literature, the behavior can be understood by examining analogous pyrrolidinium-based ionic liquids.
The relationship between temperature and ionic conductivity in ionic liquids typically follows the Vogel-Tammann-Fulcher (VTF) equation, which describes the transport properties of glass-forming liquids. As temperature increases, the viscosity of the ionic liquid decreases, leading to a corresponding increase in ion mobility and, consequently, higher ionic conductivity. For instance, studies on N-methyl-N-propylpyrrolidinium bis(fluorosulfonyl)amide (FSA) based ionic liquids show that both viscosity and ionic conductivity obey the VTF equation. kyoto-u.ac.jp The conductivity of various pyrrolidinium-based ionic liquids generally rises with temperature, which can enhance the performance of electrochemical devices at elevated temperatures by improving ion mobility and reaction rates. kyoto-u.ac.jprsc.org
The concentration of the ionic liquid or an added salt significantly impacts ionic transport. In mixtures with solvents, the ionic conductivity often increases with the ionic liquid concentration up to a certain point, after which it decreases due to dilution effects. rsc.org When a salt like a lithium or sodium salt is added to a pyrrolidinium-based ionic liquid, the ionic conductivity generally decreases as the salt concentration increases. kyoto-u.ac.jpacs.org This is attributed to an increase in viscosity and the formation of ion aggregates, which reduces the mobility of the charge carriers. acs.org For example, in Na[FSA]–[C3C1pyrr][FSA] systems, ionic conductivity decreases as the molar fraction of Na[FSA] increases. kyoto-u.ac.jp
Table 1: Illustrative Ionic Conductivity of Pyrrolidinium-Based IL/Solvent Mixtures at Room Temperature (Note: Data is for analogous systems, as specific comprehensive data for this compound is not readily available. This table demonstrates the general principle of concentration dependence.)
| Ionic Liquid System | GBL Weight % | Ionic Conductivity (mS cm⁻¹) |
| Pyr13FSI / GBL | 30% | ~18.0 |
| Pyr13FSI / GBL | 50% | ~21.9 |
| Pyr13FSI / GBL | 70% | ~20.0 |
| EMITFSI / GBL | 30% | ~17.5 |
| EMITFSI / GBL | 50% | ~20.5 |
| EMITFSI / GBL | 70% | ~18.0 |
| Pyr14TFSI / GBL | 30% | ~12.0 |
| Pyr14TFSI / GBL | 50% | ~14.4 |
| Pyr14TFSI / GBL | 70% | ~13.0 |
| Data derived from graphical representations in reference rsc.org. |
Elucidation of Ion Transport Mechanisms within Pyrrolidinium Systems
In pure ionic liquids or concentrated solutions, ion movement is not solely a matter of simple diffusion through a viscous medium. Instead, transport is often described by two primary mechanisms: vehicular motion, where an ion moves along with its solvation shell, and structural diffusion or "hopping," where an ion moves from one coordination site to another. researchgate.net In many ionic liquid systems, ion transport is strongly influenced by the formation of ion pairs and larger aggregates, which can hinder mobility. acs.org
Molecular dynamics simulations of polymerized ionic liquids (polyILs) with imidazolium (B1220033) cations and various anions, including Br⁻, have shown that the primary rate-controlling mechanism for ion transport is the "cage escape". ornl.gov Anions are temporarily trapped in "cages" formed by the surrounding polymer chains and cations. The flexibility of the polymer side chains can soften these cages, thereby enhancing anion diffusivity. ornl.gov This suggests that in a polymer gel containing this compound, the transport of the bromide anion would be significantly influenced by the dynamics and structure of the polymer network.
Furthermore, competition between the pyrrolidinium cation and any active metal cations (like Li⁺ or Na⁺) at the electrode-electrolyte interface plays a crucial role. monash.edu The polarity of the pyrrolidinium cation, influenced by its alkyl chain length, can affect how it packs at an electrode surface, which in turn impacts the charge transfer and the formation of a stable solid-electrolyte interphase (SEI). monash.edu For instance, studies have shown that the less polar N-methyl-N-ethylpyrrolidinium cation packs more tightly at a negatively charged electrode than the more polar N-methyl-N-propylpyrrolidinium cation. monash.edu
Development of Polymer Gel Electrolytes Incorporating 1-Methyl-1-propylpyrrolidinium Cations
Polymer gel electrolytes, or ionogels, are created by confining an ionic liquid within a polymer matrix. This approach aims to combine the high ionic conductivity and thermal stability of ionic liquids with the mechanical integrity and cohesiveness of solid polymers, mitigating issues like leakage found in liquid electrolytes. elsevierpure.comresearchgate.netpan.pl
Research in this area has extensively utilized pyrrolidinium-based ionic liquids, particularly with the bis(trifluoromethanesulfonyl)imide (TFSI) anion, in combination with polymers like poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP). elsevierpure.comresearchgate.net These studies demonstrate that incorporating the 1-Methyl-1-propylpyrrolidinium cation into a polymer gel can lead to electrolytes with good thermal stability, broad electrochemical windows, and respectable ionic conductivities suitable for applications in lithium-ion batteries. elsevierpure.comresearchgate.net While specific studies focusing on the bromide variant are scarce, the principles of formulation and the resulting properties are expected to be analogous. For example, a study on a gel polymer electrolyte using a different ionic liquid, 1-Ethyl-3-methylimidazolium bromide, demonstrated the successful creation of stable, free-standing electrolyte films with high ionic conductivity. pan.pl
Design and Fabrication Methodologies for Ionogels
The fabrication of ionogels incorporating 1-Methyl-1-propylpyrrolidinium cations can be achieved through several established methodologies. pan.plnih.gov The general principle involves the formation of a host polymer network that encapsulates the ionic liquid. researchgate.net
A common and straightforward method is the solution casting technique . pan.pl This process involves:
Dissolving a host polymer, such as PVdF-HFP, in a suitable volatile solvent like acetone (B3395972) or acetonitrile (B52724).
Separately, preparing the electrolyte solution, which would consist of this compound, potentially with an added active salt (e.g., a lithium or magnesium salt).
Mixing the polymer solution and the ionic liquid electrolyte thoroughly.
Casting the resulting viscous slurry onto a flat surface (e.g., a glass petri dish).
Allowing the volatile solvent to evaporate slowly at room or slightly elevated temperature, which results in a free-standing, mechanically stable ionogel film. pan.pl
Another approach is in-situ polymerization , where monomeric precursors are polymerized directly within the ionic liquid, which acts as the solvent and conductive medium. This can be initiated thermally or via UV radiation and can lead to a highly integrated and cross-linked network structure. ebrary.net
The choice of polymer is critical. PVdF-HFP is widely used due to its electrochemical stability and ability to form gels with high ionic liquid content. elsevierpure.comresearchgate.netpan.pl Other polymers such as poly(ethylene oxide) (PEO) and poly(methyl methacrylate) (PMMA) have also been explored. ebrary.netnih.gov
Comprehensive Electrochemical Characterization of Composite Electrolyte Systems
A comprehensive electrochemical characterization is essential to evaluate the suitability of an ionogel for a specific application. The key parameters measured are ionic conductivity, electrochemical stability window (ESW), and ion transference number.
Ionic Conductivity is typically measured using Electrochemical Impedance Spectroscopy (EIS). The ionogel is placed between two blocking electrodes (e.g., stainless steel), and its bulk resistance is determined from the resulting Nyquist plot. The conductivity is then calculated based on the resistance and the geometry of the sample. For gel electrolytes based on imidazolium bromide, room temperature conductivities on the order of 10⁻³ to 10⁻² S cm⁻¹ have been reported, indicating that bromide-based ILs can form highly conductive gels. pan.pl
Electrochemical Stability Window (ESW) is determined using Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV). This measurement defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is crucial for high-voltage battery applications. Studies on ionogels show that the ESW is largely influenced by the stability of the ionic liquid itself. nih.gov
Ion Transference Number quantifies the fraction of the total ionic conductivity that is contributed by the ion of interest (e.g., Li⁺ in a lithium battery). It is a critical parameter for battery performance, as a higher transference number for the active ion can reduce concentration polarization and improve power density.
Table 2: Example Electrochemical Properties of a Bromide-Based Gel Polymer Electrolyte (Note: This data is for a [PVdF(HFP)]-[EMIM(Br)]-[PC-Mg(ClO₄)₂] system, used as an illustrative example due to the lack of specific data for a this compound-based gel. It demonstrates the typical performance characteristics of a bromide-containing ionogel.)
| Property | Value |
| Maximum Ionic Conductivity (Room Temp) | 2.05 × 10⁻² S cm⁻¹ |
| Electrochemical Stability Window | ~3.8 V |
| Cationic Transference Number (t+) | 0.38 |
| Anionic Transference Number (t-) | 0.62 |
| Data sourced from reference pan.pl. |
Catalytic Applications and Reaction Media Research Involving 1 Methyl 1 Propylpyrrolidinium Bromide
1-Methyl-1-propylpyrrolidinium (B8573862) Bromide as a Reaction Medium in Organic Synthesis
Ionic liquids (ILs) like 1-methyl-1-propylpyrrolidinium bromide serve as alternative reaction media to conventional volatile organic compounds (VOCs). Their negligible vapor pressure reduces air pollution and flammability risks. cymitquimica.com The tunable nature of their cations and anions allows for the design of solvents with specific properties to influence reaction outcomes.
The rate of a chemical reaction in a liquid phase can be altered by orders of magnitude depending on the solvent, which in turn affects reaction pathways and product distributions. chemrxiv.org Key solvent properties influencing reaction kinetics include polarity, viscosity, dielectric constant, and the ability to form hydrogen bonds. researchgate.net For reactions involving the formation of a charged or polar transition state from neutral reactants, polar solvents like ionic liquids can stabilize this transition state, thereby accelerating the reaction rate. researchgate.net Conversely, for reactions where the reactants are more polar than the transition state, a polar solvent may solvate the reactants more effectively, increasing the activation energy and slowing the reaction. chemrxiv.org
This table summarizes general trends for ionic liquids as a class of solvents based on available literature.
Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. researchgate.net Ionic liquids are often explored within this context due to certain advantageous properties. cymitquimica.com this compound, as a member of the pyrrolidinium-based ILs, aligns with several key principles of green chemistry.
One of the primary principles of green chemistry is the use of safer solvents and auxiliaries. researchgate.net With its low volatility, this compound reduces the risk of exposure through inhalation and minimizes the release of solvent vapors into the atmosphere, a significant drawback of many conventional organic solvents. cymitquimica.com Furthermore, its high thermal stability allows for a wider operational temperature range and can contribute to energy efficiency by enabling reactions at optimal temperatures without solvent loss. cymitquimica.comiolitec.de
The principle of using renewable feedstocks is also relevant. While the synthesis of many common ILs relies on petroleum-based starting materials, there is a growing effort to produce them from biomass. For example, N-substituted-5-methyl-pyrrolidones, which are structurally related to the pyrrolidinium (B1226570) cation, can be synthesized from levulinic acid, a platform chemical derived from the acidic hydrolysis of carbohydrates. psu.edu This points to potential future pathways for producing pyrrolidinium-based ILs from renewable sources.
Another key aspect is the potential for catalyst and solvent recycling. The non-volatile nature of ionic liquids simplifies the separation of volatile products via distillation. The ability to reuse the solvent/catalyst system for multiple cycles improves atom economy and reduces waste, aligning with the principle of waste prevention. researchgate.net Research into the large-scale synthesis of pure imidazolium (B1220033) and pyrrolidinium ionic liquids aims to develop reliable and clean production methods, which is crucial for their broader application in sustainable industrial processes. rsc.org
Investigations into Homogeneous and Heterogeneous Catalysis
The utility of this compound extends to its role in catalytic systems, either as a medium that influences the catalyst's performance or as a component of the catalyst system itself.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to the high specificity and mild operating conditions of enzymes. austinpublishinggroup.com However, the stability of enzymes is often a limiting factor. Ionic liquids, including those based on pyrrolidinium cations, have been investigated as media to enhance enzyme stability and facilitate their immobilization. austinpublishinggroup.comresearchgate.net
Enzymes can be immobilized in ionic liquids, which can lead to enhanced catalytic activity, stability, and reusability compared to the free enzyme. austinpublishinggroup.com The ionic environment provided by the liquid can be crucial for improving biocatalyst performance. psu.edu Lipases, in particular, have shown good activity and stability in various ionic liquids, including those with pyrrolidinium cations. researchgate.net The use of ILs can be advantageous for reactions like transesterification, where they can improve both reaction rates and stereoselectivity. researchgate.netpsu.edu
The process of immobilization can involve using the ionic liquid as a carrier or support. austinpublishinggroup.com For instance, an enzyme in a buffer solution can be immobilized on aggregates of hydrophobic ionic liquids through ionic interactions with the enzyme's surface. psu.edu This method avoids the need for covalent modification of the support. The coating of an enzyme with an ionic liquid is another effective method that has been shown to significantly enhance stability and recyclability. nih.gov
Table 2: Examples of Enzyme Performance in Pyrrolidinium and Related Ionic Liquids
| Enzyme | Ionic Liquid Type | Application | Key Finding | Reference(s) |
|---|---|---|---|---|
| Lipase | Pyrrolidinium-based ILs | Biocatalysis | Lipase activity and stability were investigated in various pyrrolidinium-based ILs, showing their potential as media for enzymatic reactions. | researchgate.net |
| Lipase from Pseudomonas cepacia | Imidazolium-based IL | Transesterification of secondary alcohols | Coating the enzyme with an IL led to remarkable enhancements in stability. The coated enzyme retained full activity after a week in hexane, whereas the free enzyme was completely deactivated. | nih.gov |
| Lipase from Burkholderia cepacia (BCL) | Various Imidazolium and Pyridinium (B92312) ILs | Transesterification of sec-phenethyl alcohol | Immobilization on room temperature solid-phase ionic liquids (RTSPILs) resulted in a catalytic activity increase of approximately two orders of magnitude. | psu.edu |
| Various Enzymes | General Ionic Liquids | Biocatalysis | ILs can be used as solvents, additives, or modifiers in enzyme immobilization to enhance activity, thermostability, and enantioselectivity. | austinpublishinggroup.combohrium.com |
This table presents findings from studies on enzymes in pyrrolidinium-based and other related ionic liquids to illustrate the potential applications for this compound.
Nanomaterial-based catalysts are of significant interest due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. However, nanoparticles can be unstable and prone to aggregation, which reduces their effectiveness. Ionic liquids can serve as excellent media for the synthesis and stabilization of these nanocatalysts.
While specific studies detailing the use of this compound as a support for nanomaterial catalysts are limited in the available literature, the general role of ionic liquids in this field is well-established. An ionic liquid can function simultaneously as the reaction solvent, a templating agent to control the size and shape of the nanoparticles, and a stabilizer to prevent agglomeration. This multifunctional role can simplify the synthetic process by reducing the need for additional surfactants or stabilizing agents.
The ionic liquid's structure provides a unique environment that can influence the catalytic properties of the nanoparticles. The charged and polar nature of the IL can interact with the nanoparticle surface and with reactants, potentially enhancing catalytic activity and selectivity in a manner analogous to how enzymes work in their specific microenvironments.
Applications in Biomass Processing and Valorization
The conversion of lignocellulosic biomass—a renewable and abundant resource—into biofuels and value-added chemicals is a key goal of developing a sustainable bioeconomy. nih.govbohrium.com A critical and challenging step in this process is the pretreatment of biomass to break down its complex structure and separate its main components: cellulose (B213188), hemicellulose, and lignin (B12514952). mdpi.com Ionic liquids, particularly those with pyrrolidinium cations, have emerged as effective solvents for this purpose. nih.govmdpi.comncsu.edu
Research has demonstrated that pyrrolidinium-based ionic liquids are effective at selectively extracting lignin from lignocellulosic biomass like corn stalk. nih.govncsu.edu This delignification process is crucial because lignin forms a physical barrier that hinders the access of enzymes to the cellulose, which can then be hydrolyzed into sugars for fermentation into biofuels. mdpi.com For example, studies using protic ionic liquids (PILs) with a pyrrolidinium cation, such as pyrrolidinium acetate (B1210297), have shown that the ionicity of the IL is an important factor. nih.gov More ionic PILs can lead to greater fragmentation of the lignin polymer, resulting in lignin with a lower average molecular weight and a more uniform size distribution, which can be beneficial for its further valorization into other products. nih.govresearchgate.net
The pretreatment of biomass with pyrrolidinium-based ILs can significantly improve the efficiency of subsequent enzymatic saccharification. In one study, pretreating corn stalk with 1-H-N-methyl-2-pyrrolidonium chloride ([Hnmp]Cl) at 100°C resulted in high yields of glucose (85.6%) and cellobiose (B7769950) (16.36%) after enzymatic hydrolysis. ncsu.edu Another study using N-methylpyrrolidine hydrochloride ([Hmp]Cl) achieved a reducing sugar yield of over 80% from the pretreated material. ncsu.edu These findings highlight the potential of pyrrolidinium-based ionic liquids like this compound as effective media for biomass pretreatment in biorefinery applications.
Table 3: Efficacy of Pyrrolidinium-Based Ionic Liquids in Lignocellulosic Biomass Pretreatment
| Ionic Liquid | Biomass Source | Pretreatment Conditions | Key Outcome(s) | Reference(s) |
|---|---|---|---|---|
| Pyrrolidinium Acetate ([Pyrr][Ac]) | Corn Stover / Kraft Lignin | Not specified | Effective for lignin extraction; produces lower molecular weight lignin. Higher ionicity leads to increased lignin extraction. | nih.govbohrium.comresearchgate.net |
| N-methylpyrrolidine hydrochloride ([Hmp]Cl) | Corn Stalk | 90°C, 30 min | 10.17% of original lignin recovered. Subsequent enzymatic hydrolysis of the cellulose-rich material yielded 80.54% reducing sugars. | ncsu.edu |
| 1-H-N-methyl-2-pyrrolidonium chloride ([Hnmp]Cl) | Corn Stalk | 100°C, 30 min | Enzymatic hydrolysis yielded 85.6% glucose and 16.36% cellobiose. | ncsu.edu |
This table showcases the performance of various pyrrolidinium-based ionic liquids in biomass processing, indicating the potential utility of this compound in this application area.
Methodologies for Lignin Extraction and Separation
Currently, there are no available scientific studies or data on the methodologies for lignin extraction and separation using this compound. Research in the field has focused on other pyrrolidinium-based ionic liquids, but specific findings for the bromide form of the 1-methyl-1-propylpyrrolidinium cation in this application have not been published. Therefore, no data tables or detailed research findings on its efficacy, optimal conditions (e.g., temperature, time, biomass loading), or lignin removal and recovery rates can be provided.
Material Science Integrations and Advanced Functional Materials Utilizing 1 Methyl 1 Propylpyrrolidinium Bromide
Fabrication of Advanced Materials with 1-Methyl-1-propylpyrrolidinium (B8573862) Bromide Components
The integration of 1-Methyl-1-propylpyrrolidinium bromide and its derivatives into solid-state materials and polymers is a burgeoning field of research, promising materials with enhanced properties and functionalities.
Pyrrolidinium-based ionic liquids, including this compound, serve as effective and versatile media for the synthesis of polymers and nanomaterials. alfa-chemistry.com Their low vapor pressure, high thermal stability, and tunable solubility characteristics make them suitable alternatives to conventional volatile organic solvents. alfa-chemistry.com In polymer chemistry, these ILs can act as solvents for complex macromolecules like cellulose (B213188), enabling homogeneous reactions for creating graft copolymers. For instance, ionic liquids have been used to dissolve cellulose for subsequent modification via Atom Transfer Radical Polymerization (ATRP), a process that allows for the growth of well-defined polymer chains from the cellulose backbone. ncsu.edu
The synthesis of polymeric ionic liquids (PILs) often incorporates the pyrrolidinium (B1226570) cation. These PILs can be formulated into mechanically stable polymer electrolytes, which are crucial for devices like solid-state lithium batteries. alfa-chemistry.com Research has shown that pyrrolidinium-based PILs can form transparent, free-standing films with notable ionic conductivity at room temperature. alfa-chemistry.com
In nanomaterial synthesis, ionic liquids play a dual role as both the electrolyte medium and a stabilizing agent for the resulting nanoparticles. mdpi.com The structure of the IL cation can influence the size, morphology, and distribution of the synthesized nanoparticles. mdpi.com This allows for a degree of control over the final properties of the nanomaterial, which is critical for applications in catalysis, electronics, and energy storage. mdpi.comnih.gov
The combination of ionic liquids with Metal-Organic Frameworks (MOFs) to create composite materials has emerged as a highly promising strategy for developing advanced functional materials. nih.govrsc.org MOFs are highly porous crystalline materials, and incorporating ILs into their pores can synergistically enhance their intrinsic properties, particularly for gas separation and catalysis. nih.govresearchgate.net
Recent studies have specifically demonstrated the successful creation of composites using a 1-methyl-1-propylpyrrolidinium ([MPPyr]) cation-based IL. In one study, 1-methyl-1-propylpyrrolidinium dicyanamide (B8802431) ([MPPyr][DCA]) was incorporated into the MOF MIL-101(Cr) via a wet impregnation method. acs.orgnih.gov The resulting IL/MOF composite exhibited significantly enhanced selectivity for carbon dioxide (CO₂) over nitrogen (N₂) and methane (B114726) (CH₄). acs.orgnih.gov The strong affinity of the pyrrolidinium-based IL for CO₂ was identified as a key factor in this performance improvement. acs.orgnih.gov
The method of creating these composites is relatively straightforward. Typically, the MOF is added to a solution of the ionic liquid in a solvent like acetone (B3395972). The solvent is then slowly evaporated, leaving the IL integrated within the porous structure of the MOF. nih.gov Researchers have also developed mixed matrix membranes (MMMs) by embedding MOF particles (like MOF-5) into a matrix composed of a pyrrolidinium-based poly(ionic liquid) and a free ionic liquid. ehu.esacs.org These three-component composites aim to improve gas separation efficiency while maintaining thermal and mechanical stability. ehu.esacs.org
Table 1: Composition of Pyrrolidinium-Based PIL/IL/MOF-5 Membranes
| Membrane Designation | PIL ([Pyr11][Tf2N]) (wt%) | IL ([C2mim][BETI]) (wt%) | MOF-5 (wt%) |
|---|---|---|---|
| PIL/IL | 60 | 40 | 0 |
| PIL/IL/MOF-5 (10%) | 54 | 36 | 10 |
| PIL/IL/MOF-5 (20%) | 48 | 32 | 20 |
| PIL/IL/MOF-5 (30%) | 42 | 28 | 30 |
Data sourced from studies on mixed matrix membranes for biogas upgrading. ehu.es
Research into Functional Fluids and Additives
The inherent properties of this compound and related ILs make them excellent candidates for use as functional fluids and additives in various industrial applications, from thermal management to emissions control and lubrication.
Ionic liquids based on substituted pyrrolidinium cations are considered promising candidates for next-generation heat-transfer fluids. acs.org Their key advantages over traditional fluids include a wide liquid range, negligible vapor pressure (which reduces loss by evaporation), non-flammability, and high thermal stability. acs.org
Studies on 1-alkyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide—which shares the same cation as the subject compound—have shown exceptional thermal stability, with no significant weight loss observed below 700 K. acs.org This stability is superior to many conventional heat-transfer fluids. Furthermore, these pyrrolidinium-based ILs exhibit high energy storage density, a crucial parameter for efficient heat transfer, and this property is only slightly dependent on temperature and pressure. acs.org When compared to commercial thermal fluids, the heat adsorption characteristics of these ILs are often more favorable. acs.org
Table 2: Thermal Properties of Pyrrolidinium-Based Ionic Liquids Compared to Commercial Heat-Transfer Fluids
| Fluid | Type | Operating Temperature Range (K) | Decomposition Onset (K) |
|---|---|---|---|
| [C₃C₁pyr][NTf₂] | Ionic Liquid | >283 | 771 |
| [C₄C₁pyr][NTf₂] | Ionic Liquid | >266 | 776 |
| Therminol 66 | Hydrogenated Terphenyl | 273 - 618 | - |
| Marlotherm SH | Dibenzylbenzene Mixture | 268 - 623 | - |
Data sourced from comparative studies of ionic liquids as heat-transfer media. acs.org
The capture and separation of CO₂ is a critical technology for mitigating greenhouse gas emissions. Ionic liquids are being extensively studied for this purpose due to their high CO₂ solubility and selectivity. researchgate.net As mentioned previously, composites of pyrrolidinium-based ILs and MOFs have demonstrated exceptional performance in this area.
A composite of 1-methyl-1-propylpyrrolidinium dicyanamide, [MPPyr][DCA], and MIL-101(Cr) was found to be remarkably effective for separating CO₂ from N₂ and CH₄. acs.orgnih.gov The composite achieved a CO₂/N₂ selectivity of 19,180 at 0.1 bar and 15 °C, which represents a 1144-fold improvement over the pristine MOF. nih.gov This high selectivity is attributed to the strong and favorable interactions between CO₂ molecules and both the cation and anion of the ionic liquid, a phenomenon validated by Density Functional Theory (DFT) calculations. acs.orgnih.gov In contrast, N₂ and CH₄ interact less strongly, allowing for efficient separation. nih.gov At low pressures, the material becomes almost completely selective for CO₂, rejecting N₂. acs.org These findings highlight the potential of designing highly effective gas capture systems by combining the specific properties of 1-Methyl-1-propylpyrrolidinium-based ILs with porous host materials. acs.orgnih.gov
Table 3: Gas Separation Performance of [MPPyr][DCA]/MIL-101(Cr) Composite at 15 °C
| Material | CO₂/N₂ Selectivity (at 0.1 bar) | CO₂/CH₄ Selectivity (at 0.001 bar) |
|---|---|---|
| Pristine MIL-101(Cr) | ~16.8 | 4.6 |
| [MPPyr][DCA]/MIL-101(Cr) | 19,180 | 11.7 |
Data sourced from research on IL/MOF composites for CO₂ capture. acs.orgnih.gov
The unique physical properties of ionic liquids, such as their non-volatility and thermal stability, make them attractive candidates for advanced lubricants. nih.gov Research into the tribological (friction, wear, and lubrication) properties of ILs has shown that their performance is highly dependent on their molecular structure, specifically the nature of the cation and anion. nih.govacs.org
Pyrrolidinium-based ILs are among the various classes being investigated for lubrication applications. acs.org The primary mechanism by which ILs reduce friction and wear involves the formation of a stable boundary film on the rubbing surfaces. This film is created through the physical adsorption of the IL and subsequent tribochemical reactions, where the mechanical energy and heat from friction activate chemical changes in the lubricant. nih.gov For instance, certain anions can decompose to form protective layers, such as metal fluorides, on the metal surfaces. nih.gov The structure of the cation, such as the pyrrolidinium ring and its alkyl chains, influences the packing of the IL at the interface and the stability of this lubricating film. nih.gov While a large body of research has focused on imidazolium-based ILs, the favorable stability of the pyrrolidinium cation suggests its potential for creating robust and effective lubricants for demanding applications. nih.govacs.org
Analytical Chemistry Methodologies and Characterization of 1 Methyl 1 Propylpyrrolidinium Bromide Systems
Application in Sample Preparation and Extraction Techniques
Ionic liquids, including those based on pyrrolidinium (B1226570) cations, are gaining attention as "green" alternatives to traditional volatile organic solvents in sample preparation due to their unique properties. researchgate.netsemanticscholar.org These properties, such as negligible vapor pressure, thermal stability, and tunable solvency, can be leveraged to enhance the efficiency and selectivity of extraction processes. researchgate.net
In a related study, a newly synthesized task-specific ionic liquid based on a pyrrolidinium core was successfully used for the microextraction of trace amounts of Cr(VI) ions from water and wastewater samples. researchgate.net This indicates the potential for designing extraction systems with pyrrolidinium-based ionic liquids for targeted analytes. The extraction mechanism in such systems can involve various interactions, including ion exchange, hydrogen bonding, and electrostatic interactions. researchgate.net
Solid-phase extraction, a widely used technique for sample cleanup and pre-concentration, relies on the partitioning of analytes between a solid sorbent and a liquid sample. nih.govsigmaaldrich.com Pyrrolidinium-based ionic liquids can be employed as modifiers for sorbents or as the extraction phase itself in techniques like solid-phase microextraction (SPME). mdpi.com The choice of the ionic liquid can influence the selectivity and extraction efficiency of the SPE method.
The following table provides a general overview of the potential roles of pyrrolidinium-based ionic liquids in extraction methodologies.
| Extraction Technique | Potential Role of 1-Methyl-1-propylpyrrolidinium (B8573862) bromide | Potential Analytes |
| Liquid-Liquid Extraction (LLE) | As the extraction solvent for polar or ionic compounds from aqueous or non-polar matrices. | Metal ions, organic acids, small polar molecules. |
| Solid-Phase Extraction (SPE) | As a modifier for conventional sorbents (e.g., C18) to enhance selectivity. | Pharmaceuticals, environmental pollutants. |
| Solid-Phase Microextraction (SPME) | As the stationary phase coating on the fiber for the extraction of volatile or semi-volatile compounds. | Volatile organic compounds, pesticides. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | As the extraction solvent, offering a high surface area for rapid extraction. | Trace organic compounds, metal chelates. |
Chromatographic and Electrokinetic Separation Sciences
Chromatographic and electrophoretic techniques are powerful tools for the separation and quantification of ions and molecules. The analysis of ionic liquids themselves, including their purity and decomposition products, is crucial for their application.
The stability of the bromide anion in an ionic liquid system is important, as its decomposition could affect the properties and performance of the ionic liquid. CE with indirect UV detection is a common method for the analysis of non-chromophoric anions like bromide. thermofisher.com In this method, a chromophoric ion is added to the background electrolyte, and the displacement of this ion by the analyte anion results in a detectable signal. thermofisher.com
A study on the determination of various pyrrolidinium ionic liquid cations, including the N-methyl-N-propylpyrrolidinium cation, was successfully conducted using ion chromatography with indirect UV detection. rsc.orgresearchgate.net This demonstrates the applicability of chromatographic techniques for the analysis of the cationic component of this ionic liquid. The detection limits for related pyrrolidinium cations were in the range of 0.34 to 0.83 mg L⁻¹. rsc.org
The following table outlines the potential of CE for the analysis of 1-methyl-1-propylpyrrolidinium bromide systems.
| Analytical Target | Potential CE Method | Key Information Obtained |
| Bromide anion | Capillary Zone Electrophoresis (CZE) with indirect UV detection | Quantification of bromide concentration, monitoring of potential degradation products (e.g., other bromine species). |
| 1-Methyl-1-propylpyrrolidinium cation | CZE with indirect UV or mass spectrometric detection | Determination of purity, identification of cationic impurities or degradation products. |
| Overall Ionic Liquid Stability | Repeated analysis of the ionic liquid sample over time or after exposure to stress conditions (e.g., high temperature, electrochemical potential). | Assessment of the rate and pathways of decomposition. |
Development of Electrochemical Sensing Platforms
The unique electrochemical properties of ionic liquids, such as their wide electrochemical windows and intrinsic ionic conductivity, make them promising materials for the development of electrochemical sensors. alfa-chemistry.comnih.gov Pyrrolidinium-based ionic liquids have been investigated as electrolytes in various electrochemical devices, including batteries. mdpi.commdpi.com
While there are no specific reports on the use of this compound in electrochemical sensing platforms, its properties suggest potential applications. It could serve as the electrolyte in an electrochemical cell, providing the medium for electrochemical reactions to occur at the electrode surface. Furthermore, it could be used to modify electrode surfaces, potentially enhancing the sensitivity and selectivity of the sensor.
Research on other pyrrolidinium-based ionic liquids has shown their utility in electrochemical systems. For instance, N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide has been studied as an electrolyte in lithium-ion batteries, demonstrating the electrochemical stability of the pyrrolidinium cation. researchgate.net An electrochemical series of metals has also been established in pure pyrrolidinium-based ionic liquids, which is fundamental for understanding and designing electrochemical processes in these media. rsc.org
The development of electrochemical sensors often involves the use of molecularly imprinted polymers (MIPs) to create specific recognition sites for the target analyte. researchgate.net Ionic liquids can play a role in the synthesis and performance of these MIP-based sensors.
Advanced Spectroscopic and Structural Characterization Techniques in Analytical Research
The comprehensive characterization of this compound is essential for understanding its properties and behavior in analytical systems. A variety of spectroscopic and structural techniques can be employed for this purpose.
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: FTIR and NMR spectroscopy are powerful tools for elucidating the molecular structure of compounds. thermofisher.com
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, FTIR would be used to identify the characteristic vibrations of the pyrrolidinium ring and the alkyl chains.
NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of its structure. thermofisher.comnih.gov
Mass Spectrometry (MS): Mass spectrometry can be used to determine the mass-to-charge ratio of the 1-methyl-1-propylpyrrolidinium cation and to study its fragmentation patterns, which can provide further structural information. acs.org
X-ray Diffraction (XRD): For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and ions in the crystal lattice. nih.govmdpi.com This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state of this compound.
The following table summarizes the information that can be obtained from these characterization techniques.
| Technique | Information Obtained |
| FTIR Spectroscopy | Identification of functional groups (C-H, C-N bonds), confirmation of the pyrrolidinium ring structure. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural elucidation, confirmation of the connectivity of atoms, assessment of purity. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the cation, analysis of fragmentation patterns for structural confirmation. |
| X-ray Diffraction (XRD) | Precise determination of the crystal structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. |
Theoretical and Computational Investigations of 1 Methyl 1 Propylpyrrolidinium Bromide
Molecular Dynamics Simulations for Structural and Dynamic Properties
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the examination of complex liquid-phase phenomena. nih.govnih.gov For salts of the [PMPyrr]⁺ cation, MD simulations have been crucial in elucidating ion transport mechanisms and structural organization. acs.orgmdpi.com
The mobility of individual ions in an ionic liquid is quantified by the ion self-diffusion coefficient (D). MD simulations performed on N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PMPyrr][TFSI]) have shown that the self-diffusion coefficients for both the cation and anion increase with temperature, as expected. acs.orgmdpi.com These simulations yield values that are in good agreement with experimental measurements, validating the accuracy of the computational models. acs.org
Table 1: Predicted Ion Self-Diffusion Coefficients for [PMPyrr][TFSI] from MD Simulations This table presents data for an analogous compound containing the same cation to illustrate typical diffusion behavior.
| Temperature (K) | D(cation) (x 10⁻¹¹ m²/s) | D(anion) (x 10⁻¹¹ m²/s) |
| 333 | 3.1 (± 0.3) | 2.1 (± 0.2) |
| 363 | 8.2 (± 0.8) | 5.8 (± 0.6) |
| 393 | 17.0 (± 1.5) | 12.5 (± 1.2) |
| Source: Data derived from simulations on N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide. acs.org |
The rotational motion of ions in ionic liquids is also a critical aspect of their dynamics and can be highly anisotropic. For the [PMPyrr]⁺ cation, MD simulations have shown that its rotational motion is not uniform in all directions. acs.orgmdpi.com The cation tumbles and reorients at different rates depending on its shape and the axis of rotation. This anisotropy in rotational motion becomes more pronounced as the temperature decreases, indicating that the electrostatic interactions with the surrounding anions create a more structured local environment at lower temperatures, hindering free rotation. acs.orgmdpi.com
In the case of 1-methyl-1-propylpyrrolidinium (B8573862) bromide, the spherical nature of the bromide anion means it cannot directly contribute to certain spectroscopic signals that depend on polarizability anisotropy. This characteristic can be advantageous in experimental studies, as it allows for the direct measurement of the cation's dynamics without interference from the anion. nih.gov The rotational correlation times, which describe the timescale of rotational reorientation, have been determined for the [PMPyrr]⁺ cation in related systems through both simulations and NMR experiments, providing a detailed picture of its dynamic behavior. acs.orgarxiv.orgunipd.it
Quantum Chemical Calculations and Ab Initio Studies
Quantum chemical calculations, including ab initio methods, are used to investigate the properties of molecules based on the fundamental principles of quantum mechanics. These methods provide precise information about electron distribution, molecular geometry, and the nature of chemical bonds.
Quantum chemical calculations are essential for developing accurate force fields used in MD simulations and for understanding the electronic nature of ions. For the 1-methyl-1-propylpyrrolidinium cation, these calculations can determine how the positive charge is distributed across the molecule. The charge is not localized solely on the nitrogen atom but is spread across the adjacent carbon and hydrogen atoms. This delocalization affects the ion's size, shape, and how it interacts with the bromide anion and other surrounding ions.
Studies have used quantum chemical methods to calculate molecular polarizability and volume for various ionic liquids, including those with pyrrolidinium (B1226570) cations. unipd.it These calculations show that the electronic properties are fundamental to predicting macroscopic characteristics like density and refractive index. unipd.it The computed properties for the isolated 1-methyl-1-propylpyrrolidinium cation and the bromide anion serve as a starting point for understanding their behavior in the bulk liquid phase. arxiv.org
The primary forces governing the structure and properties of 1-methyl-1-propylpyrrolidinium bromide are strong, long-range electrostatic (Coulombic) interactions between the positively charged cation and the negatively charged bromide anion. MD simulations on related systems confirm that electrostatic forces are responsible for slowing down the ion dynamics by more than an order of magnitude compared to uncharged analogues. acs.orgmdpi.com
In addition to these dominant electrostatic forces, weaker interactions such as van der Waals forces and hydrogen bonding play a role. While the pyrrolidinium cation lacks the acidic protons found in some imidazolium (B1220033) cations, the possibility of weak C-H···Br⁻ hydrogen bonds exists. Quantum chemical calculations can be used to probe the strength and geometry of these potential interactions. These calculations would help to build a complete picture of the coordination environment around each ion, revealing, for instance, the average number of bromide anions surrounding a [PMPyrr]⁺ cation and their preferred spatial arrangement.
Development of Structure-Property Relationship Models
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For ionic liquids, QSPR can be a powerful tool for predicting properties and designing new materials with desired characteristics.
Research into pyrrolidinium-based bromide materials has explored the relationship between the cation's structure and the resulting thermal properties and solubility of the salt. nih.gov Studies on dicationic bromide salts with pyrrolidinium headgroups have shown that the size of the aliphatic ring and the length of the alkyl linker chain significantly influence these properties. nih.gov For example, pyrrolidinium-based salts generally exhibit higher solubility in polar organic solvents compared to their piperidinium-based counterparts. nih.gov While these studies focus on dicationic systems, the underlying principle that subtle changes in the cation structure can lead to significant changes in macroscopic properties is directly applicable to this compound.
Furthermore, predictive models have been developed that use statistically averaged atomic contributions to estimate the molecular volume and polarizability of an unknown ionic liquid, which can then be used to predict its mass density and refractive index. unipd.it Such an approach has been applied to pyrrolidinium-based ionic liquids, demonstrating the feasibility of predicting key physical properties from fundamental structural information without the need for extensive experimental measurements. unipd.it
Influence of Cation and Anion Design on Macroscopic Behavior
The macroscopic properties of this compound are a direct consequence of the interplay between the 1-methyl-1-propylpyrrolidinium ([C₃C₁pyrr]⁺) cation and the bromide (Br⁻) anion. The design of both ions, including their size, shape, and charge distribution, dictates the nature and strength of the intermolecular forces, which in turn govern properties such as melting point, viscosity, and thermal stability.
The bromide anion is a small, spherical halide anion. Its size and charge density result in strong electrostatic interactions with the cation. The nature of the anion is a primary determinant of the physical properties of an ionic liquid. Studies on various ionic liquids have shown that anions significantly influence properties like hygroscopicity, with halide anions such as bromide often leading to a higher water uptake compared to larger, more complex anions like bis(trifluoromethylsulfonyl)imide. colab.wsresearchgate.net The strong nucleophilic and basic character of halide anions can also reduce the thermal stability of ionic liquids, potentially leading to degradation through SN2 and elimination reactions. researchgate.net
Computational studies, such as those employing molecular dynamics simulations, can elucidate the spatial arrangement of ions and the nature of their interactions. For the related 1-methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide, simulations have shown that each cation is coordinated by approximately four anions. nih.gov While the anion is different, this provides a model for the type of coordination environment that can be expected in the bromide salt. The rotational and translational motions of both the cation and anion are influenced by these strong electrostatic interactions, which are fundamental to the liquid's dynamics and transport properties like conductivity and viscosity. nih.gov
Furthermore, photoreaction studies in 1-butyl-1-methylpyrrolidinium-based ionic liquids with bromide have revealed that the excitation of the bromide anion can lead to the formation of bromine atoms, which then abstract hydrogen from the alkyl chains of the cation. nih.gov This highlights the intimate interaction between the anion and cation and how external stimuli can trigger specific chemical transformations dictated by the molecular structure of the constituent ions.
Predictive Modeling for Thermophysical and Electrochemical Attributes
Predictive modeling, utilizing computational chemistry and molecular simulations, is an invaluable tool for forecasting the thermophysical and electrochemical properties of ionic liquids like this compound. These models are built upon fundamental physical principles and are validated and refined using experimental data.
A crucial first step in developing predictive models is the availability of accurate experimental data. For N-propyl-N-methyl-pyrrolidinium bromide, key thermophysical properties have been experimentally determined, providing a benchmark for computational models.
Table 1: Experimental Thermophysical Properties of this compound
| Property | Value |
|---|---|
| Melting Point (T_m) | 181.1 °C |
| Phase Transition Temperature (T_tr) | 68.2 °C |
| Decomposition Temperature (T_d) | 247.0 °C |
Data sourced from Zawadzki et al. (2013) colab.ws
The density and viscosity of this compound have also been measured across a range of temperatures, as detailed in the interactive table below. This data is essential for developing and validating models that can predict these properties under different conditions.
Interactive Data Table: Temperature-Dependent Density and Viscosity of this compound
| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) |
|---|---|---|
| 298.15 | 1.2599 | 160.7 |
| 303.15 | 1.2562 | 120.3 |
| 308.15 | 1.2525 | 92.1 |
| 313.15 | 1.2488 | 71.9 |
| 318.15 | 1.2451 | 57.1 |
| 323.15 | 1.2414 | 45.9 |
| 328.15 | 1.2377 | 37.4 |
| 333.15 | 1.2340 | 30.9 |
| 338.15 | 1.2303 | 25.9 |
| 343.15 | 1.2266 | 21.9 |
Data sourced from Zawadzki et al. (2013) colab.ws
Molecular dynamics (MD) simulations are a powerful predictive tool. nih.govfrontiersin.org By simulating the movement of every atom in a system over time, MD can predict macroscopic properties from the underlying molecular interactions. For instance, MD simulations on N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide have successfully predicted its density, ion self-diffusion coefficients, conductivity, and viscosity in good agreement with experimental measurements. nih.gov These simulations also provide molecular-level insights, such as the correlation of ion motion, which lowers the ionic conductivity from what would be expected based on individual ion diffusion alone. nih.gov Although these simulations were performed with a different anion, the force fields and methodologies can be adapted for the bromide salt, using the experimental data for validation.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict molecular properties like ion geometries, charge distributions, and interaction energies. These calculations are fundamental for developing the force fields used in MD simulations and can also be used to predict electrochemical properties. For example, the electrochemical window (the voltage range over which the ionic liquid is stable) can be estimated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the constituent ions.
The development of accurate predictive models for this compound relies on a synergistic approach, combining precise experimental measurements with sophisticated computational techniques. Such models not only allow for the reliable prediction of its properties but also deepen the fundamental understanding of how its ionic nature governs its behavior.
Environmental Impact and Safety Assessment from an Academic Research Perspective
Ecotoxicity and Cytotoxicity Studies of 1-Methyl-1-propylpyrrolidinium (B8573862) Bromide
The potential biological impact of 1-methyl-1-propylpyrrolidinium bromide ([C₃C₁pyr][Br]) has been evaluated through various toxicological studies. Research in this area is fundamental to understanding how these compounds interact with living systems at a cellular level.
The cytotoxicity of pyrrolidinium-based ionic liquids, including the bromide series, has been assessed using in vitro models. One notable study utilized the MCF-7 human breast cancer cell line to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance required to inhibit the metabolic activity of 50% of the cells. escholarship.orgresearchgate.net For this compound, the experimental IC₅₀ value was determined to be 43.4 mM. escholarship.org These studies provide a quantitative measure of the compound's potential toxicity at the cellular level. escholarship.orgresearchgate.net
The following table presents the experimental and calculated IC₅₀ values for a series of alkyl-methyl-pyrrolidinium bromide compounds, illustrating the effect of varying the alkyl chain length on cytotoxicity against MCF-7 cells. escholarship.org
| Compound Name | Alkyl Chain (n) | Calculated IC₅₀ (mM) | Experimental IC₅₀ (mM) |
|---|---|---|---|
| 1-Ethyl-1-methylpyrrolidinium bromide | 2 | 188 | - |
| This compound | 3 | 51.8 | 43.4 |
| 1-Butyl-1-methylpyrrolidinium (B1250683) bromide | 4 | 14.3 | 17.8 |
A key focus of academic research is to establish clear structure-activity relationships (SARs) for ionic liquids to predict their toxicological profiles and design safer alternatives. For the alkyl-methyl-pyrrolidinium bromide series, a distinct correlation has been identified between the length of the alkyl side chain and the compound's cytotoxicity. escholarship.orgresearchgate.net
Research has demonstrated that the toxicity of these compounds to MCF-7 cells increases as the length of the alkyl chain on the pyrrolidinium (B1226570) cation increases. escholarship.orgresearchgate.netnih.gov This relationship was found to be linear and can be described by the following equation for alkyl-methyl-pyrrolidinium bromide compounds: escholarship.org
log₁₀(IC₅₀) = -0.5606 * n + 3.3958
where 'n' is the number of carbon atoms in the alkyl chain. This equation, which has a high correlation coefficient (r² = 0.9965), underscores a predictable trend: longer alkyl chains lead to greater lipophilicity, which is often associated with increased membrane disruption and higher cytotoxicity. escholarship.org This principle is a cornerstone in designing ILs with reduced toxicity, suggesting that cations with shorter alkyl chains, such as the propyl group in 1-methyl-1-propylpyrrolidinium, are generally less toxic than their longer-chain counterparts like butyl or octyl derivatives. acs.org Studies also indicate that pyrrolidinium cations tend to be less toxic than imidazolium-based cations. nih.govacs.org
Research into Biodegradability and Environmental Fate
The persistence of ionic liquids in the environment is a significant concern. Consequently, extensive research has been directed toward understanding their biodegradability and the pathways through which they might break down.
The environmental fate of pyrrolidinium-based ionic liquids is complex and highly dependent on the specific microbial communities present. rsc.orgresearchgate.net Studies on compounds with the pyrrolidinium cation, such as 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C₄mPyr][Tf₂N]), have shown that they can be resistant to biodegradation by mixed microbial populations found in activated sludge over a 28-day period. rsc.org
However, specific microbial strains have demonstrated the ability to degrade these cations. Research has shown that the bacterium Rhodococcus rhodochrous can rapidly degrade pyrrolidinium-based ILs, achieving up to 85% degradation within seven days for [C₄mPyr][Tf₂N]. rsc.orgresearchgate.net During these incubations with R. rhodochrous, no significant intermediate metabolites were detected, which suggests a potential pathway of complete mineralization. rsc.org This highlights that while pyrrolidinium cations are not always "readily biodegradable" under standard test conditions (OECD 301), they are not entirely recalcitrant and can be broken down by specific microorganisms. rsc.orgrsc.org The degradation pathway often involves the breakdown of the cation structure, but the specific mechanisms can vary. researchgate.netrsc.org
In response to the environmental concerns associated with some first-generation ionic liquids, a primary goal of academic research is the rational design of more environmentally benign alternatives. rsc.orgrsc.org Several key strategies have emerged from this research:
Cation Head Group Selection: Choosing cation cores that are inherently less toxic is a fundamental approach. Pyrrolidinium-based ILs are often considered more environmentally friendly than many imidazolium (B1220033) and piperidinium-based ILs due to their generally lower cytotoxicity. acs.org
Alkyl Chain Modification: As established in toxicological studies, shortening the alkyl side chains on the cation is an effective strategy to reduce toxicity. acs.org
Incorporation of Functional Groups: Introducing specific functional groups, such as esters or hydroxyl groups, into the side chains can create points of vulnerability for enzymatic or hydrolytic cleavage. rsc.orgrsc.org This can significantly enhance the biodegradability of the ionic liquid, allowing it to be broken down more easily in the environment into smaller, less harmful molecules. rsc.org
Use of Nature-Inspired Components: Another promising strategy involves using naturally occurring or nature-inspired building blocks, such as certain pyridinium (B92312) structures, to construct the cation. rsc.org This approach leverages the biodegradability of natural molecules to design ILs that can be more readily mineralized by environmental microorganisms. rsc.org
Hygroscopicity and Water Interaction Studies
The interaction of ionic liquids with water is a crucial property that influences their application, storage, and environmental behavior. Research has shown that many pyrrolidinium-based ionic liquids, including those with bromide anions, are hygroscopic, meaning they tend to absorb moisture from the atmosphere. escholarship.orglbl.gov
The nature of water's interaction with pyrrolidinium ILs has been investigated at the molecular level. Studies on 1-butyl-1-methylpyrrolidinium-based ILs reveal that the transport of water molecules within the ionic liquid is much faster than what would be predicted by simple hydrodynamic laws. nih.govresearchgate.net This indicates that the small, neutral water molecules experience significantly different frictional forces compared to the larger ions of the liquid. nih.govresearchgate.net The properties of the anion play a significant role in these interactions; hydrophilic anions will lead to greater water miscibility, while hydrophobic anions will result in lower water solubility. nih.gov Understanding these interactions is vital for applications where water content must be controlled, such as in electrochemical devices or separation processes. lbl.govnih.gov
Mechanisms of Water Sorption and Desorption
The interaction of ionic liquids (ILs) with water is a critical factor influencing their physical properties and potential environmental fate. For this compound, like other hygroscopic ionic liquids, the process of water sorption is primarily driven by the strong electrostatic interactions between the polar water molecules and the constituent ions of the IL. The bromide anion (Br-), with its high charge density and hydrogen bond accepting capability, is expected to be the principal site for water coordination.
Research on various ionic liquids suggests a multi-stage water sorption mechanism. Initially, water molecules are likely to form hydrogen bonds with the bromide anions. As the water content increases, these water molecules can then act as bridges, forming clusters around the anions and interacting with the pyrrolidinium cation. At higher water concentrations, a continuous hydrogen-bonded network of water can form within the ionic liquid, leading to significant changes in its properties, such as a decrease in viscosity and an increase in conductivity.
The desorption process is the reverse of sorption, typically induced by an increase in temperature or a decrease in ambient humidity. This process requires overcoming the ion-water and water-water interaction energies. The rate of desorption is influenced by the strength of these interactions and the diffusion of water molecules to the liquid-air interface.
Influence of Ambient Humidity and Temperature on Compound Behavior
The behavior of this compound is significantly influenced by ambient humidity and temperature, owing to its hygroscopic nature and thermal properties characteristic of ionic liquids.
Influence of Ambient Humidity:
The presence of water, absorbed from the atmosphere, can act as a plasticizer, disrupting the ionic network of the IL. This leads to a decrease in the melting point and viscosity of the compound. For instance, studies on other pyrrolidinium-based ionic liquids have shown that water content can significantly impact their transport properties, increasing ion mobility. acs.org The solubility of this compound in water is expected to be high, a common trait for bromide-containing ionic liquids. This miscibility with water implies that at high relative humidity, the compound will readily absorb atmospheric water, potentially leading to the formation of a liquid solution even if the anhydrous form is a solid at room temperature. The extent of water uptake is dependent on the relative humidity of the surrounding environment.
Influence of Temperature:
Temperature has a profound effect on the physical state and properties of this compound. Like other ionic liquids, its viscosity is expected to decrease significantly with an increase in temperature. This is due to the increased thermal energy of the ions, which overcomes the electrostatic forces holding them in a structured arrangement, thereby increasing fluidity.
The thermal stability of the compound is a key consideration. Thermogravimetric analysis (TGA) of related pyrrolidinium bromide compounds provides insights into their decomposition temperatures. For example, a study on 1-butyl-1-methylpyrrolidinium bromide showed a specific onset decomposition temperature. nih.gov It is important to note that dicationic pyrrolidinium bromides have been found to be less thermally stable than their monocationic counterparts. nih.gov The thermal behavior, including melting point and any solid-solid phase transitions, can be characterized using Differential Scanning Calorimetry (DSC). For some pyrrolidinium-based ILs, multiple polymorphic forms have been observed, each with distinct transition temperatures. researchgate.net
The combination of humidity and temperature can lead to complex phase behavior. For example, the presence of absorbed water will lower the melting point, and the liquidus range of the IL-water mixture will be dependent on the water concentration. The following data tables, based on research on related pyrrolidinium and other ionic liquids, illustrate the typical influence of structure and temperature on key properties.
Data on Related Pyrrolidinium Ionic Liquids
| Compound | Anion | Melting Point (°C) | Decomposition Onset Temperature (°C) |
| 1-Propyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | [NTf2]− | 9.7 | 498 |
| 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | [NTf2]− | -7.5 | 503 |
| 1-Butyl-1-methylpyrrolidinium Bromide | Br− | Not specified | Lower than [NTf2]− analogue |
Note: Specific data for this compound is not available in the cited literature. The data presented is for structurally related compounds to provide a general understanding of the expected properties. The decomposition temperature for the bromide salt is generally lower than for the bis(trifluoromethylsulfonyl)imide salt.
Toxicity Data for Related Pyrrolidinium Bromide Ionic Liquids
| Compound | IC50 (mM) |
| [Ethyl-methyl-Pyrro]+[Br]− | 188 |
| [Propyl-methyl-Pyrro]+[Br]− | 43.4 |
| [Butyl-methyl-Pyrro]+[Br]− | 17.8 |
This data illustrates the trend of increasing toxicity with increasing alkyl chain length for n-methyl-pyrrolidinium bromide compounds. escholarship.org
Q & A
Q. What are the standard methods for synthesizing high-purity 1-methyl-1-propylpyrrolidinium bromide, and how can reaction conditions be optimized?
The synthesis typically involves quaternization of pyrrolidine with methyl and propyl halides. A two-step alkylation process under anhydrous conditions is recommended: first, methyl bromide reacts with pyrrolidine to form 1-methylpyrrolidinium bromide, followed by propyl bromide addition under controlled temperature (40–60°C) to minimize side reactions. Purification via recrystallization in ethanol or acetonitrile ensures ≥99% purity, as confirmed by NMR and elemental analysis .
Q. How can researchers accurately determine the melting point, solubility, and ionic conductivity of this compound?
- Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen to avoid decomposition. Reported values range from 210°C for the bromide salt to lower melting points for other anions (e.g., 120°C for the iodide analog) .
- Solubility : Perform gravimetric analysis in polar solvents (e.g., water, methanol) at 25°C. The bromide salt exhibits high water solubility due to its ionic nature .
- Ionic conductivity : Measure via impedance spectroscopy in a temperature-controlled cell (20–80°C). Reported conductivity at 30°C is 4.92 mS/cm for the bromide salt .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR : H and C NMR in DO or DMSO-d confirm alkyl chain integration and cationic structure.
- FT-IR : Peaks at 3150 cm (C-H stretching in pyrrolidinium ring) and 1630 cm (N-Br interaction) validate the ionic lattice .
Advanced Research Questions
Q. How can this compound be evaluated as a CO2_22 capture agent, and what experimental parameters are critical?
A multi-level screening approach is advised:
- Physical properties : Predict melting points and viscosities using deep learning models (e.g., COSMO-RS) to pre-select viable candidates .
- Absorption performance : Conduct gravimetric CO uptake experiments at 25–40°C under 1–10 bar pressure. The compound’s bromide anion exhibits a Henry’s constant of 1.32 mol/kg·bar when paired with methylimidazole in a 1:2 molar ratio .
- Mechanistic analysis : Use quantum chemistry calculations (e.g., IGM analysis) to study CO-anion interactions, focusing on electrostatic and van der Waals forces .
Q. How can discrepancies in reported ionic conductivity values across studies be resolved?
Variability often arises from impurities (e.g., residual solvents) or testing conditions. Mitigation strategies include:
- Purity control : Validate via HPLC with UV detection (λ = 254 nm).
- Standardized testing : Use a four-electrode cell with platinum electrodes and a fixed frequency range (1 Hz–1 MHz) to minimize interfacial polarization effects .
Q. What methodologies are suitable for analyzing the crystal structure and intermolecular interactions of this compound?
- X-ray diffraction (XRD) : Single-crystal XRD reveals a monoclinic lattice (space group P2/c) with weak C-H···Br hydrogen bonds. No classical N-H···Br bonds are observed, highlighting the role of dispersion forces in lattice stability .
- Molecular dynamics (MD) : Simulate cation-anion radial distribution functions (RDFs) to quantify ionic pairing dynamics in solution .
Q. How can environmental and health risks associated with this compound be systematically assessed?
- Toxicity screening : Use the VEGA platform to predict acute toxicity (e.g., LD) and bioaccumulation potential.
- EHS metrics : Evaluate via the CHEM21 framework, focusing on waste minimization and solvent recovery during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
